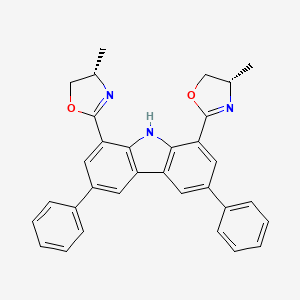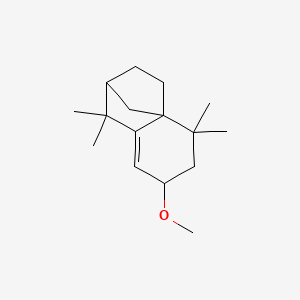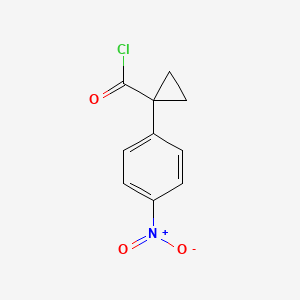
1-(4-Nitrophenyl)cyclopropanecarbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)cyclopropanecarbonyl chloride is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol . It belongs to the category of carbonyl chlorides and is known for its applications in various fields of scientific research and industry.
Métodos De Preparación
The synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonyl chloride typically involves the reaction of 4-nitrophenyl cyclopropanecarboxylate with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization .
Análisis De Reacciones Químicas
1-(4-Nitrophenyl)cyclopropanecarbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form nitroso or nitro derivatives under specific conditions.
Common reagents used in these reactions include thionyl chloride, hydrogen gas, metal hydrides, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)cyclopropanecarbonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)cyclopropanecarbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The nitro group can participate in redox reactions, while the carbonyl chloride group can undergo substitution reactions. These reactions are facilitated by the electronic properties of the nitro and carbonyl chloride groups, which make the compound highly reactive under specific conditions .
Comparación Con Compuestos Similares
1-(4-Nitrophenyl)cyclopropanecarbonyl chloride can be compared with other similar compounds, such as:
4-Nitrophenyl chloroformate: Similar in structure but with a different reactive group.
Cyclopropanecarbonyl chloride: Lacks the nitro group, making it less reactive in certain types of reactions.
4-Nitrobenzoyl chloride: Similar nitro group but different carbonyl chloride positioning.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H8ClNO3 |
|---|---|
Peso molecular |
225.63 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H8ClNO3/c11-9(13)10(5-6-10)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2 |
Clave InChI |
WWCLPVPRXJWMSH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


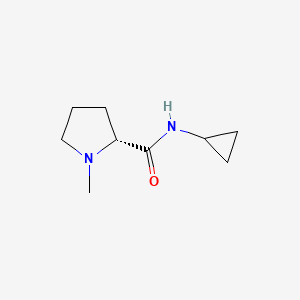
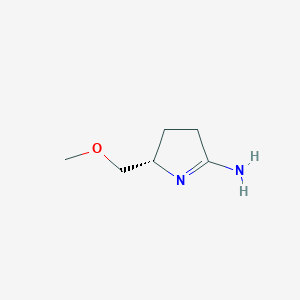
![1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12870259.png)

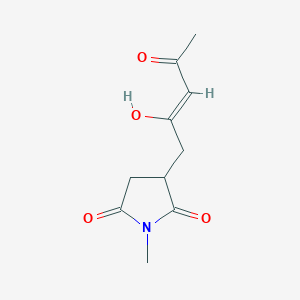
![7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)
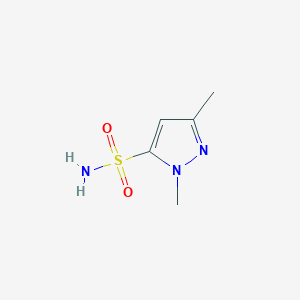
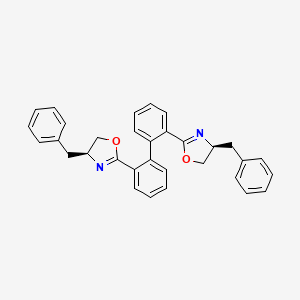
![2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12870295.png)
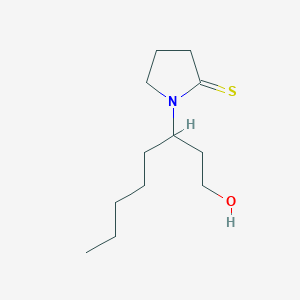
![7-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12870315.png)

